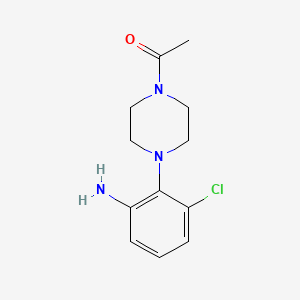

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

描述

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is an organic compound that features a piperazine ring substituted with an acetyl group and a chloroaniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with 4-acetylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Alcohols or amines derived from the reduction of the acetyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial therapy.

The compound exhibits diverse biological activities, including:

- Antimicrobial Properties : Research indicates that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 and Bax proteins, leading to mitochondrial disruption and activation of caspases .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for producing advanced materials with specific functionalities.

Case Study 1: Tumor Reduction

A recent study demonstrated that derivatives of this compound effectively reduced tumor size in xenograft models. The mechanism involved the compound's ability to induce apoptosis in tumor cells through the intrinsic apoptotic pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a new antibiotic.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Drug development for cancer and antimicrobial therapies |

| Biological Activity | Induction of apoptosis in cancer cells; antimicrobial effects |

| Industrial Applications | Synthesis of specialty chemicals and advanced materials |

作用机制

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the chloroaniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Similar Compounds

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: Similar structure but with the chloro group at a different position.

4-(4-Acetyl-piperazin-1-yl)-2-fluoroaniline: Contains a fluoro group instead of a chloro group.

2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: Similar to the previous compound but with the fluoro group at a different position.

Uniqueness

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chloro group and the presence of the acetyl-piperazine moiety contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanism of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆ClN₃O, with a molecular weight of approximately 253.73 g/mol. The compound features a piperazine ring substituted with an acetyl group and a chloroaniline moiety, which are crucial for its biological interactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The chloroaniline and piperazine moieties enhance the compound's binding affinity to these targets, potentially modulating immune responses and tumor growth.

Target Pathways

- PD-1/PD-L1 Pathway : Recent studies indicate that this compound may act as an inhibitor in tumor immunotherapy by targeting the PD-1/PD-L1 pathway, which is essential for regulating immune responses against tumors.

- Antimicrobial Mechanisms : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although specific mechanisms are still under investigation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from similar structures showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through MTT assays, revealing that it possesses moderate activity against cancer cell lines. While some derivatives showed promising results, they were generally less active than established chemotherapeutic agents like 5-fluorouracil .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloroaniline with 4-acetylpiperazine derivatives in the presence of a coupling agent (e.g., EDCI or DCC) under reflux in anhydrous solvents like dichloromethane or THF. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to acetylpiperazine), temperature (40–60°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity .

Q. How do thermodynamic parameters (e.g., enthalpy of formation) for 3-chloroaniline complexes inform their stability in catalytic applications?

- Methodological Answer : Calorimetric studies of 3-chloroaniline complexes with transition metals (e.g., Ni(II), Cu(II)) reveal bond strength via enthalpy measurements. For instance, reacting metal bromides with 3-chloroaniline in ethanol (1:4 molar ratio at 343 K) forms stable complexes. The enthalpy of formation (ΔH°f) is calculated using Hess’s law, comparing solution enthalpies of reactants and products. Stronger metal-nitrogen bonds correlate with higher thermal stability, making these complexes suitable for catalysis or chromatographic metal separation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the aromatic protons of 3-chloroaniline appear as a doublet (δ 6.8–7.2 ppm), while acetylpiperazine protons show singlet peaks (δ 2.1 ppm for CH3). FT-IR confirms C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. Discrepancies between experimental and theoretical spectra (e.g., ESI–MS m/z values) are resolved via high-resolution mass spectrometry (HRMS) and computational modeling (DFT) .

Advanced Research Questions

Q. How do structural differences between 3-chloroaniline and 4-chloroaniline influence their toxicological profiles, and what methodologies validate these differences?

- Methodological Answer : While 3-chloroaniline and 4-chloroaniline share structural similarities, meta vs. para chloro substitution alters electronic effects. Toxicological assays (e.g., Ames test, micronucleus assay) show 3-chloroaniline’s mutagenicity is lower than 4-chloroaniline due to reduced resonance stabilization of reactive intermediates. Dose-response modeling (BMD5%L90%) in rats identifies 3-chloroaniline’s critical oral dose (0.28 mg/kg/day) and airborne concentration (0.98 mg/m³), derived using interspecies uncertainty factors (UFA = 2.5) .

Q. What experimental strategies address contradictions in reported log EC2 values for 3-chloroaniline in oxidative stress studies?

- Methodological Answer : Discrepancies arise from substituent effects in QSAR models. Advanced regression analysis excluding outliers (e.g., 3-chloroaniline’s log EC2) improves model accuracy. Validate using radical trapping assays (e.g., EPR spectroscopy) to quantify protein radical formation. Compare results with computational predictions (e.g., Hammett σ constants) to reconcile inductive vs. resonance effects of the chloro substituent .

Q. How do enzymatic pathways in Bacillus licheniformis NKC-1 degrade 3-chloroaniline, and what methodologies track metabolite formation?

- Methodological Answer : The biodegradation pathway involves two enzymes: CIPC hydrolase (hydrolyzes chlorpropham to 3-chloroaniline) and 3-CA dioxygenase (cleaves the aromatic ring via deamination). Use HPLC-UV (C18 column, 254 nm) to monitor 3-chloroaniline depletion and chlorocatechol accumulation. Proteomic analysis (SDS-PAGE, LC–MS/MS) identifies enzyme induction under substrate-specific conditions .

Q. Key Notes

- Avoid using non-peer-reviewed sources (e.g., commercial websites).

- Methodological rigor is critical when reconciling structural data with toxicological or catalytic outcomes.

- Advanced studies should integrate computational modeling (e.g., DFT, QSAR) with experimental validation to resolve contradictions.

属性

IUPAC Name |

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-2-4-11(12)14/h2-4H,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZKZARKRFPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415542 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893779-10-7 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。